1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a 2-methyl-6-nitrophenyl group at position 3, and an amine group at position 5 of the pyrazole ring. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group at the 6-position, forming 2-methyl-6-nitrophenyl.
Formation of Pyrazole Ring: The nitrated compound is then reacted with hydrazine derivatives to form the pyrazole ring. This step often involves cyclization reactions under acidic or basic conditions.
Methylation: The final step involves the methylation of the pyrazole ring at the 1-position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amine group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the nitro or methyl groups are replaced by other functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored as a lead compound for drug development. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.
Industry: The compound is used in the synthesis of specialty chemicals, dyes, and pigments. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-Methyl-3-(2-methyl-6-nitrophenyl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
2-Methyl-6-nitrophenyl isocyanate: This compound has a similar nitro and methyl substitution pattern but differs in its functional group (isocyanate vs. pyrazole).
1-(2-Methyl-5-nitrophenyl)-3-(2-thiazolyl)urea: This compound contains a urea linkage and a thiazole ring, offering different reactivity and applications compared to the pyrazole derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-methyl-5-(2-methyl-6-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-4-3-5-9(15(16)17)11(7)8-6-10(12)14(2)13-8/h3-6H,12H2,1-2H3 |
InChI Key |
SXQBQPYIBSADPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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